

Intravenous vs. Oral DS-1040: A Comparative Efficacy Guide

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Compound of Interest

Compound Name: DS-1040 Tosylate

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This guide provides a comprehensive comparison of the efficacy of intravenous (IV) and oral formulations of DS-1040, a novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). DS-1040 is being investigated as a potential therapeutic agent to enhance fibrinolysis in thromboembolic diseases. This document summarizes key experimental data, outlines methodologies from pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.

Efficacy Data Summary

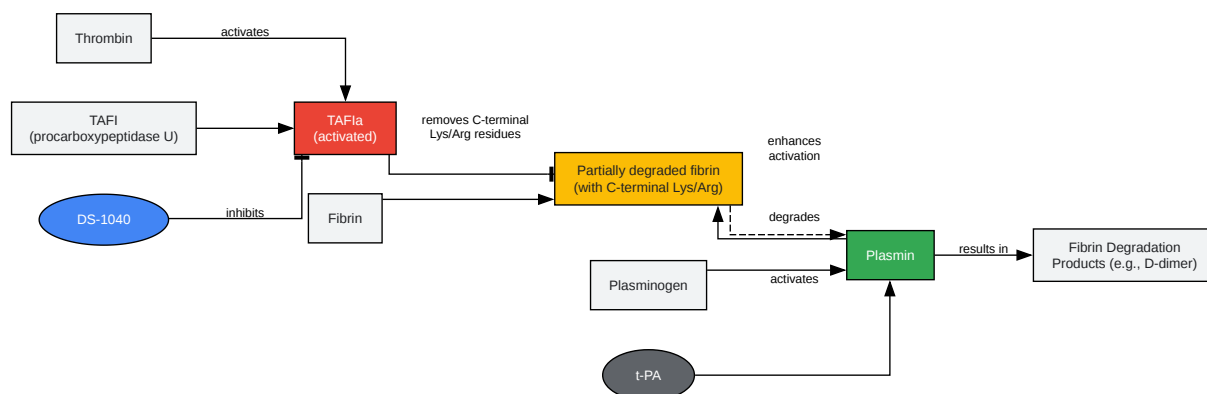
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of intravenous and oral DS-1040 based on data from clinical and preclinical studies.

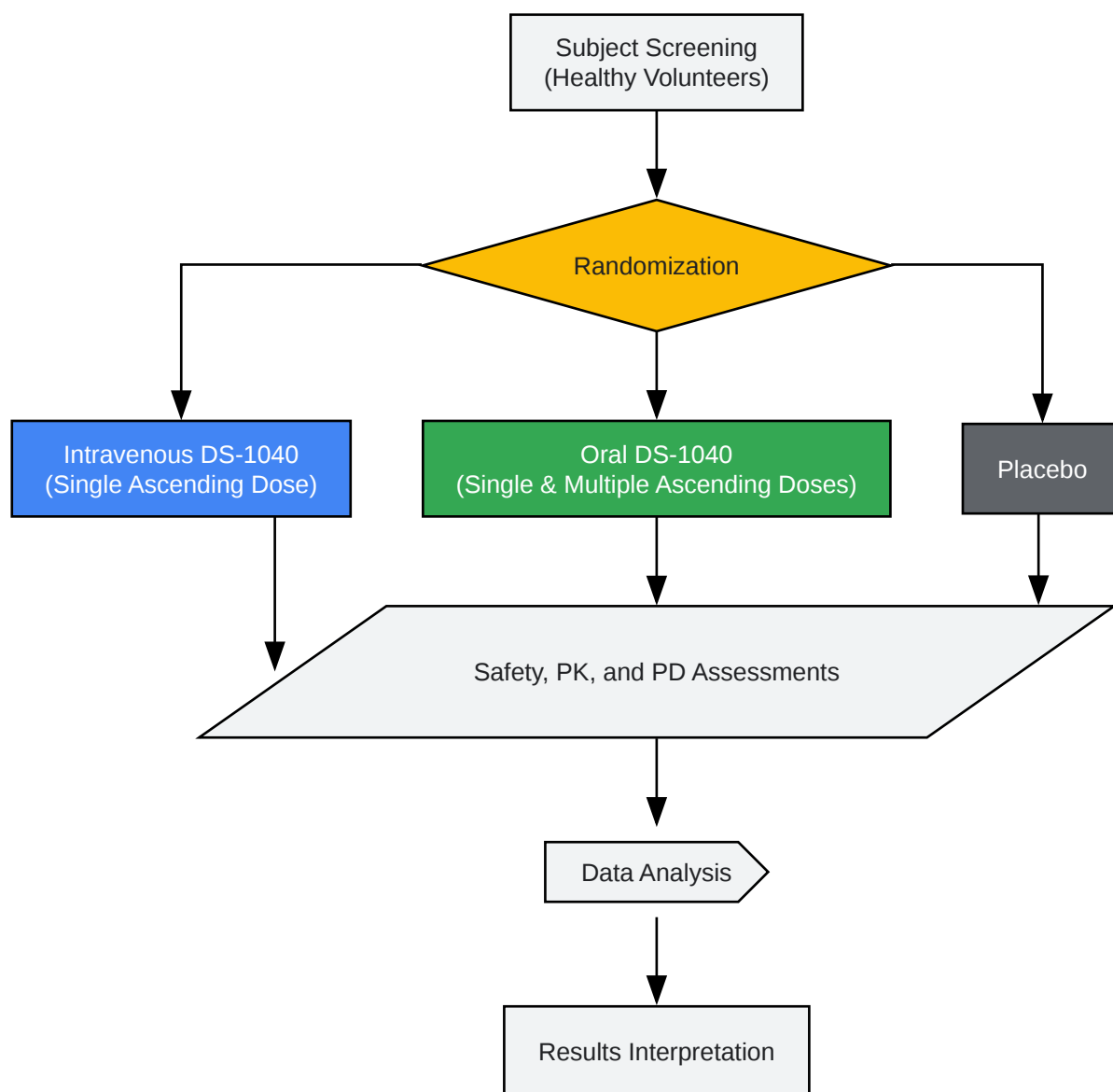
Parameter	Intravenous DS-1040	Oral DS-1040	Source
Indication Studied	Acute Ischemic Stroke, Pulmonary Embolism, Healthy Volunteers	Healthy Volunteers	[1] [2] [3]
Dose Range	0.1 mg to 80 mg	50 mg to 400 mg single doses; 100 mg QD, 200 mg QD, 150 mg BID multiple doses	[1] [2] [4]
Pharmacokinetics	Plasma exposure increased proportionally with the dose. [1]	Dose-proportional increase in exposure (peak concentration and area under the curve) across the single-dose range. [4]	[1] [4]
Pharmacodynamics	Caused a substantial dose-dependent and time-dependent decrease in TAFIa activity and 50% clot lysis time. [1] Levels of D-dimer, indicative of endogenous fibrinolysis, increased in some individuals. [1]	Dose-dependent inhibition of total TAFIa activity was observed following single and multiple doses. [4]	[1] [4]

Safety Profile	Well tolerated in healthy subjects and patients with acute ischemic stroke or pulmonary embolism. [1][2][3] No significant impact on bleeding time, coagulation parameters, or platelet aggregation. [1][5]	Well tolerated in healthy subjects with no serious adverse events reported. [4] No effect on coagulation parameters or treatment-related trends in bleeding time. [4]	[1][2][3][4][5]
Preclinical Efficacy	In a rat microthrombosis model, intravenously administered DS-1040 reduced existing fibrin clots. [6]	Both intravenously and orally administered DS-1040 elevated plasma D-dimer levels with similar plasma exposures in a rat model. [6]	[6]

Signaling Pathway of DS-1040

DS-1040 enhances fibrinolysis by inhibiting the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa). The diagram below illustrates this mechanism.





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